3-Chloro-2-nitrotoluene

Description

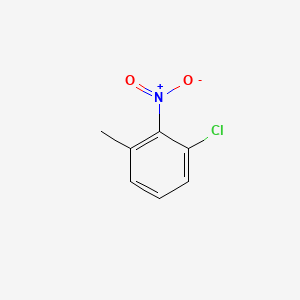

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDKNVUJLUGIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201911 | |

| Record name | 3-Chloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-26-0 | |

| Record name | 1-Chloro-3-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2-nitrotoluene CAS number and properties

An In-depth Technical Guide to 3-Chloro-2-nitrotoluene

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its core properties, synthesis methodologies, key applications, and critical safety protocols, offering field-proven insights beyond standard data sheets.

Core Identity and Chemical Profile

This compound, identified by the CAS Number 5367-26-0 , is an aromatic organic compound with the molecular formula C₇H₆ClNO₂.[1][2][3][4] Its structure, featuring a toluene backbone substituted with chlorine and a nitro group at positions 3 and 2 respectively, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a valuable building block for more complex molecules.

Synonyms:

-

2-Nitro-3-chlorotoluene[1]

Physicochemical Properties

The compound typically appears as a pale yellow clear liquid or a white to yellow solid, depending on its purity and the ambient temperature.[1][5] Its physical state is dictated by its relatively low melting point. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5367-26-0 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 171.58 g/mol | [1][2][4] |

| Appearance | Pale yellow clear liquid or White/Colorless to Yellow powder/lump | [1][5] |

| Melting Point | 22-23 °C | [1][6][7] |

| Boiling Point | 251.9 °C @ 760 mmHg80 °C @ 2 mmHg | [1][6] |

| Density | 1.324 g/cm³ | [1] |

| Flash Point | 106.2 °C | [1][6] |

| Refractive Index | 1.534 | [1] |

| Water Solubility | Insoluble | [8] |

Synthesis and Manufacturing Pathways

The industrial synthesis of this compound is not trivial, as direct nitration of 3-chlorotoluene yields a mixture of isomers. Therefore, more regioselective methods are employed. Two notable patented methods provide insight into its preparation.

Method 1: From 3-Chloro-2-toluidine

A classical approach involves the diazotization of 3-chloro-2-toluidine, followed by a Sandmeyer-type reaction. In this process, the amino group is converted into a diazonium salt, which is then substituted by a nitro group using a suitable nitrite salt, often in the presence of a copper catalyst.[9]

Caption: Diazotization-based synthesis of this compound.

Method 2: Multi-step Synthesis from 2,6-Dichloronitrobenzene

A more complex, multi-step synthesis route has been developed to achieve high yield and purity. This method starts with 2,6-dichloronitrobenzene and proceeds through several intermediates.[10]

-

Condensation: 2,6-Dichloronitrobenzene reacts with a cyanide source (like tert-butyl cyanoacetate) in the presence of a base to form an intermediate.

-

Hydrolysis & Decarboxylation: The resulting compound undergoes hydrolysis and decarboxylation to yield 3-chloro-2-nitrophenylacetic acid.

-

Final Decarboxylation: The phenylacetic acid derivative is then heated to induce a final decarboxylation, yielding the target molecule, this compound.[10] This method reports a high total yield of over 80%.[10]

Applications in Research and Drug Development

The reactivity of this compound makes it a valuable intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[1][11] The nitro group can be readily reduced to an amine, and the chlorine atom can be displaced via nucleophilic aromatic substitution, opening up numerous synthetic possibilities.

Key Applications:

-

Pharmaceutical Intermediates: It serves as a precursor for novel cardiovascular agents.[10] The reduction of the nitro group to form 3-chloro-2-methylaniline is a common transformation, creating a key building block for further elaboration.[12]

-

Agrochemical Synthesis: It is an intermediate in the production of fungicides like pyrrolnitrin and other bioactive compounds.[10]

-

Dye Manufacturing: The aromatic structure is a suitable scaffold for the synthesis of specialty dyes and pigments.[11]

-

Quinoxaline and Indole Derivatives: It is used in the synthesis of quinoxaline and 7-indole-carboxylic acid analogues, which are important heterocyclic motifs in medicinal chemistry.[10]

Caption: Role of this compound as a versatile chemical intermediate.

Experimental Protocols & Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis

To ensure purity and monitor reaction progress, a reliable analytical method is essential. This compound can be effectively analyzed using reverse-phase HPLC.

Step-by-Step Methodology:

-

Column Selection: A Newcrom R1 column or equivalent C18 column is suitable for this analysis.[2]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, acidified with phosphoric acid. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[2]

-

Instrumentation Setup:

-

Set the flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

-

Use a UV detector set to an appropriate wavelength for detection (e.g., 254 nm).

-

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention time will be characteristic of the compound under the specified conditions. This method is scalable for preparative separation to isolate impurities.[2]

Safety, Handling, and Toxicity

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[4]

-

Pictograms: 💀 (Acute Toxicity, Skull and Crossbones),❗(Irritant, Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

Personal Protective Equipment:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is noted to be air-sensitive and should be stored under an inert gas.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][13]

References

- 1. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 13. fishersci.co.uk [fishersci.co.uk]

3-Chloro-2-nitrotoluene synthesis from 3-chlorotoluene

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-nitrotoluene from 3-Chlorotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the electrophilic aromatic nitration of 3-chlorotoluene. This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] This document elucidates the underlying mechanistic principles governing the reaction, with a particular focus on the challenge of regioselectivity arising from the competing directing effects of the chloro and methyl substituents. A detailed, field-proven experimental protocol is presented, emphasizing safety, operational causality, and methods for the isolation and purification of the target isomer. The guide is intended to serve as a practical resource for chemists engaged in synthetic route development and process optimization.

Mechanistic Principles and Regioselectivity

The synthesis of this compound from 3-chlorotoluene is achieved through an electrophilic aromatic substitution (SEAr) reaction.[3] This class of reactions is fundamental to aromatic chemistry and proceeds via a well-established mechanism.

Generation of the Electrophile: The Nitronium Ion

The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid".[4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The formation of the nitronium ion is the critical first step, as it is the active electrophile that attacks the electron-rich aromatic ring of 3-chlorotoluene.[4][7]

Directing Effects and the Challenge of Regioselectivity

The primary challenge in this synthesis is controlling the position of nitration on the 3-chlorotoluene ring. The regiochemical outcome is dictated by the electronic effects of the two existing substituents: the methyl (-CH₃) group and the chlorine (-Cl) atom.

-

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.[8]

-

Chlorine Atom (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of electron donation to the ring via resonance. It directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.

The nitration of 3-chlorotoluene is therefore a competition between these directing effects, leading to a mixture of isomers. The primary points of attack for the nitronium ion are positions 2, 4, and 6, as these are activated by at least one of the groups.

-

Position 2: ortho to both -CH₃ and -Cl.

-

Position 4: ortho to -CH₃ and para to -Cl.

-

Position 6: para to -CH₃ and ortho to -Cl.

The formation of multiple isomers is inevitable. The relative yields depend on a combination of electronic and steric factors. Precise control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired this compound and minimize the formation of byproducts, including dinitrated compounds.[9][10]

Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Mandatory Safety Precautions

-

Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive and are strong oxidizing agents.[11][12] They can cause severe burns upon contact with skin and eyes.[13][14] Always wear acid-resistant gloves (e.g., butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[12][15]

-

Exothermic Reaction: The nitration reaction is highly exothermic. The rate of addition of the nitrating mixture must be carefully controlled, and efficient cooling must be maintained to prevent the reaction from running away.

-

Ventilation: The reaction can produce toxic nitrogen oxide fumes.[13] Ensure all work is conducted in a well-ventilated fume hood.[14]

-

Spill Management: Have an appropriate spill kit ready, containing a neutralizer such as sodium bicarbonate or soda ash.[12][14] Never use water to clean up a concentrated acid spill, as this can generate heat and cause splashing.[13]

Reagents and Equipment

| Reagent/Equipment | Specification |

| 3-Chlorotoluene | Purity >98% |

| Concentrated Sulfuric Acid | 98% (w/w) |

| Concentrated Nitric Acid | 70% (w/w) |

| Round-bottom flask | 250 mL, with magnetic stir bar |

| Dropping funnel | 100 mL |

| Ice-water bath | Large enough to immerse the flask |

| Separatory funnel | 250 mL |

| Sodium Bicarbonate | 5% aqueous solution |

| Anhydrous Magnesium Sulfate | For drying |

Step-by-Step Procedure

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously add 30 mL of concentrated sulfuric acid. Slowly, with continuous swirling, add 25 mL of concentrated nitric acid to the sulfuric acid. Allow this mixture to cool to below 10°C before use. The pre-mixing and cooling step is critical for controlling the initial generation of the nitronium ion.[16]

-

Reaction Setup: Place 25 g (0.197 mol) of 3-chlorotoluene into the 250 mL round-bottom flask. Add 40 mL of concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-water bath with continuous magnetic stirring.

-

Nitration: Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred 3-chlorotoluene/sulfuric acid solution over a period of 60-90 minutes. The causality for this slow, controlled addition is to manage the exothermic nature of the reaction and prevent a rapid temperature increase, which could lead to undesired side products, including dinitration.[9] Maintain the internal reaction temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours while maintaining the temperature at 5-10°C to ensure the reaction proceeds to completion.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step quenches the reaction by diluting the acid and causes the water-insoluble nitroaromatic products to precipitate as an oily layer.

-

Work-up:

-

Transfer the entire mixture to a separatory funnel and allow the layers to separate.

-

Remove and discard the lower aqueous acid layer.

-

Wash the organic layer sequentially with 100 mL of cold water, followed by two 50 mL portions of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with another 100 mL of cold water.

-

Dry the crude organic product over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Product Isolation and Characterization

The crude product is a mixture of isomers. The separation of this compound from its isomers is challenging due to their similar chemical properties and close boiling points.

Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most common method for separating the isomers. The efficiency of the separation depends on the difference in boiling points and the efficiency of the distillation column used.

| Isomer | Boiling Point at atmospheric pressure |

| This compound | ~245-246 °C |

| 3-Chloro-4-nitrotoluene | ~255-257 °C |

| 3-Chloro-6-nitrotoluene | ~238-240 °C |

Note: Boiling points are approximate and can vary. Distillation is typically performed under vacuum to lower the required temperature and prevent decomposition.

The different fractions are collected and analyzed (e.g., by GC-MS) to determine their composition. Fractions rich in this compound may require a second distillation pass to achieve high purity.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric purity of the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-Cl, C-H (aromatic), and strong N-O stretches of the nitro group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure and connectivity of the molecule by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Nitration Mechanism and Isomer Formation

Caption: Mechanism of nitration and formation of isomeric products.

Conclusion

The synthesis of this compound by nitration of 3-chlorotoluene is a straightforward yet illustrative example of electrophilic aromatic substitution where regioselectivity is a primary consideration. A thorough understanding of the competing directing effects of the substituents is essential for predicting the product distribution. By carefully controlling reaction parameters, particularly temperature, and employing an effective purification method such as fractional vacuum distillation, the desired isomer can be successfully isolated. The protocols and principles outlined in this guide provide a solid foundation for researchers to safely and efficiently synthesize this important chemical intermediate.

References

- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

- 2. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pchlorotoluene on nitration gives class 11 chemistry CBSE [vedantu.com]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 8. Toluene - Wikipedia [en.wikipedia.org]

- 9. US2810000A - Method for the mononitration of p-chlorotoluene - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 13. quora.com [quora.com]

- 14. labproinc.com [labproinc.com]

- 15. fishersci.com [fishersci.com]

- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

physical and chemical properties of 3-Chloro-2-nitrotoluene

An In-depth Technical Guide to 3-Chloro-2-nitrotoluene: Properties, Synthesis, and Applications

Introduction

This compound is an important organic compound that serves as a valuable intermediate in the synthesis of a wide range of chemical products, including dyes and pharmaceuticals.[1][2] Its chemical structure, featuring a toluene backbone substituted with both a chloro and a nitro group, imparts a unique reactivity profile that is highly sought after in synthetic chemistry. The strategic positioning of these functional groups allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.[1] This guide provides a comprehensive overview of the , its synthesis, reactivity, analytical methods, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.

PART 1: Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-chloro-3-methyl-2-nitrobenzene | [3] |

| Synonyms | 2-Nitro-3-chlorotoluene, Benzene, 1-chloro-3-methyl-2-nitro- | [2][3] |

| CAS Number | 5367-26-0 | [3][4] |

| Molecular Formula | C₇H₆ClNO₂ | [3][4][5] |

| Molecular Weight | 171.58 g/mol | [3][4] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [2][4] |

| Melting Point | 22-23 °C | [2] |

| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [2][4] |

| Density | ~1.3 g/cm³ | [2][4] |

| Flash Point | 106 °C | [2][4] |

| Refractive Index | 1.534 - 1.54 | [2][4] |

| Solubility | Insoluble in water. | [6] |

| Purity | >96.0% (GC) | [4] |

The physical state of this compound can vary from a liquid to a solid at room temperature, given its melting point of 22-23°C.[2] It is typically stored at room temperature, though a cool, dark place is recommended, often under an inert gas as it can be air sensitive.[4]

PART 2: Synthesis and Reactivity

Synthesis Pathways

The synthesis of this compound is crucial for its availability as a chemical intermediate. Several methods have been developed, with one notable process involving the diazotization of an amine precursor.

Protocol 1: Synthesis from 3-Chloro-2-toluidine

A historically significant and technically feasible method for producing this compound with a good yield involves the diazotization of 3-chloro-2-toluidine.[1] This process, outlined in a 1933 patent, demonstrates a classic route in aromatic chemistry.

Causality and Experimental Choices: The choice of 3-chloro-2-toluidine as the starting material is strategic. The amino group is an excellent handle for introducing the nitro group via a diazonium salt intermediate. The use of cuprocuprisulfite (Etard's salt) and an excess of alkali nitrite is a specific modification of the Sandmeyer reaction, optimized to facilitate the replacement of the diazonium group with a nitro group, leading to excellent yields.[1]

Step-by-Step Methodology:

-

Diazotization: Dissolve 44 parts by weight of 3-chloro-2-toluidine in a solution of 31.5 parts by weight of concentrated sulfuric acid and approximately 250 parts by weight of water.

-

Cool the solution and diazotize it with a solution of 23.3 parts by weight of sodium nitrite in water.

-

Reaction: Prepare a mixture of 50 parts by weight of cuprocuprisulfite and 150 parts by weight of 50% sodium nitrite in about 800 parts by weight of water.

-

Slowly add the diazo solution to the nitrite/cuprocuprisulfite mixture with stirring.

-

Isolation: After the reaction is complete, the resulting this compound is isolated by steam distillation, where it passes over as a light oil that solidifies upon cooling.[1] The reported yield is approximately 75% of the pure nitro compound.[1]

References

- 1. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. appchemical.com [appchemical.com]

- 6. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

3-Chloro-2-nitrotoluene molecular weight and formula

An In-depth Technical Guide to 3-Chloro-2-nitrotoluene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its chemical and physical properties, established synthesis protocols, key applications with a focus on drug development, and essential safety and handling guidelines. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Chemical Identity and Core Properties

This compound, also known by its IUPAC name 1-chloro-3-methyl-2-nitrobenzene, is a substituted aromatic compound.[1] Its unique molecular structure, featuring chloro, nitro, and methyl groups on a benzene ring, makes it a versatile precursor in various organic syntheses.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 5367-26-0 | [1][2][3] |

| EC Number | 226-354-8 | [1] |

| IUPAC Name | 1-chloro-3-methyl-2-nitrobenzene | [1] |

| Synonyms | This compound, Toluene, 3-chloro-2-nitro- | [1][3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale yellow clear liquid or White to Yellow powder/lump | [4][5] |

| Melting Point | 22-23 °C | [4] |

| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [4][5] |

| Density | 1.324 g/cm³ | [4] |

| Flash Point | 106.2 °C | [4] |

| Refractive Index | 1.54 | [5] |

| Storage | Room temperature, recommended <15°C in a cool, dark place under an inert gas. Air sensitive. | [5] |

Molecular Structure

The arrangement of the chloro, nitro, and methyl groups on the toluene backbone dictates the reactivity and synthetic utility of this compound.

Caption: Molecular structure of this compound (C₇H₆ClNO₂).

Synthesis and Manufacturing Protocols

The synthesis of this compound is critical for its availability as a raw material. Several synthetic routes have been developed, with the choice of method often depending on factors like starting material availability, desired yield, and purity.

Protocol 1: Synthesis from 2,6-Dichloronitrobenzene

This method involves a multi-step process starting from 2,6-dichloronitrobenzene.[6] The rationale behind this pathway is to introduce the methyl group through a series of reactions that ultimately replace one of the chlorine atoms.

Experimental Workflow:

References

- 1. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 5367-26-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

solubility of 3-Chloro-2-nitrotoluene in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-2-nitrotoluene in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Recognizing the compound's role as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, this document is tailored for researchers, scientists, and drug development professionals.[1][2][3] It moves beyond a simple data repository to explain the causal physicochemical principles governing solubility, outlines theoretical and computational prediction models, and provides a detailed, field-proven protocol for accurate experimental measurement. The guide emphasizes a multi-faceted approach, integrating theoretical knowledge with practical laboratory methodology to empower scientists in solvent selection for synthesis, crystallization, and formulation processes.

Physicochemical Profile of this compound

A thorough understanding of a solute's intrinsic properties is the foundation for any solubility analysis. This compound is a substituted aromatic compound whose structure dictates its interactions with potential solvents. The presence of a polar nitro group (-NO₂), a non-polar methyl group (-CH₃), and an electronegative chlorine atom (-Cl) on a benzene ring creates a molecule with mixed polarity characteristics.

The molecule's IUPAC name is 1-chloro-3-methyl-2-nitrobenzene.[4] Its structural and physical properties are summarized in Table 1, compiled from authoritative chemical databases. These parameters are critical inputs for both theoretical solubility models and for interpreting experimental outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5367-26-0 | [1][4][5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [4][5][6][7] |

| Molecular Weight | 171.58 g/mol | [4][5][7] |

| Appearance | Pale yellow clear liquid or White/Colorless to Yellow powder/lump | [1][5] |

| Melting Point | 22-23 °C | [1] |

| Boiling Point | 251.9 °C at 760 mmHg; 80 °C at 2 mmHg | [1][5] |

| Density | 1.324 g/cm³ | [1] |

| Flash Point | 106.2 °C | [1][5] |

| SMILES | CC1=C(C(=CC=C1)Cl)--INVALID-LINK--[O-] | [4][6] |

| InChIKey | JLDKNVUJLUGIBQ-UHFFFAOYSA-N | [4][7] |

Theoretical Foundations of Solubility

The principle of "like dissolves like" provides a qualitative starting point for solvent selection.[8] This adage suggests that solutes dissolve best in solvents with similar polarity. For a molecule like this compound, which has both polar and non-polar characteristics, a more quantitative approach is necessary for accurate prediction.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful, semi-empirical method to quantify the "likeness" between a solute and a solvent.[9] The total Hildebrand solubility parameter is deconstructed into three components, accounting for different types of intermolecular forces:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data sourced from common HSP databases and literature) |

The logical workflow for using HSP in solvent screening is depicted below. This process begins by defining the solute's HSP (either known or estimated) and then calculating the HSP distance to a list of potential solvents to rank their likelihood of being effective.

Caption: Diagram 1: HSP-Based Solvent Screening Workflow.

Thermodynamic and Computational Models

For more rigorous predictions, especially concerning temperature dependence, thermodynamic models are employed. Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) use group contribution methods to estimate activity coefficients, which are central to calculating solid-liquid phase equilibria.[10]

More recently, the advent of machine learning (ML) has introduced powerful new tools for solubility prediction.[11][12][13] These models can be trained on large datasets of experimental solubility data to learn complex relationships between molecular structure (represented as molecular fingerprints or graphs) and solubility, often outperforming classical thermodynamic models in terms of speed and accuracy for specific chemical spaces.[11][12]

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by robust experimental data. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent at a given temperature.[14] It is a self-validating system because it ensures that the system has reached thermodynamic equilibrium, providing a true measure of solubility.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a thermostated bath is critical for reproducibility and accuracy.

-

Agitation: Continuous agitation (shaking or stirring) is necessary to overcome mass transfer limitations and ensure the solution reaches saturation in a reasonable timeframe.

-

Sufficient Time: The system must be agitated long enough to ensure equilibrium is reached. A common validation step is to measure solubility at successive time points (e.g., 24, 48, 72 hours) until the value remains constant.

-

Excess Solute: A clear excess of the solid phase must be present throughout the experiment to guarantee the solution remains saturated.

-

Clarification: Before analysis, the saturated solution must be separated from the undissolved solid without altering its composition or temperature (e.g., via filtration or centrifugation in a temperature-controlled environment).

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of sealed vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Accurately add a known mass or volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a thermostated shaker bath set to the target temperature (e.g., 298.15 K). Agitate the vials vigorously for a pre-determined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient period (e.g., 4-6 hours) for the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pre-heated or temperature-equilibrated syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being sampled.

-

Quantification: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the dry solute is achieved.

-

Calculation: The solubility can be expressed in various units, such as mole fraction (x₁), mass fraction, or grams of solute per 100 g of solvent.

-

Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of empty vial)

-

Mass of solvent = (Weight of vial + solution) - (Weight of vial + dissolved solute)

-

Solubility ( g/100g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

The workflow for this experimental protocol is visualized below.

Caption: Diagram 2: Isothermal Shake-Flask Solubility Measurement.

Conclusion

Determining the is a critical task for its effective use in chemical synthesis and pharmaceutical development. This guide has established a comprehensive approach that integrates theoretical understanding with practical, robust experimental methodology. While a definitive, publicly available dataset on its solubility is sparse, researchers can leverage the principles of Hansen Solubility Parameters and other predictive models to intelligently design experiments. The provided step-by-step isothermal equilibrium protocol offers a reliable and self-validating method to generate high-quality, reproducible solubility data. By combining these theoretical and experimental tools, scientists can confidently select optimal solvent systems, thereby accelerating research and development processes.

References

- 1. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5367-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. appchemical.com [appchemical.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chem.ws [chem.ws]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 3-Chloro-2-nitrotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical properties, associated hazards, and requisite safety protocols for 3-Chloro-2-nitrotoluene (CAS No: 5367-26-0). As a key intermediate in various synthetic pathways, a thorough understanding of its risk profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, empowering scientific professionals to implement self-validating safety systems in their research environment.

Compound Identification and Physicochemical Profile

This compound, with the molecular formula C₇H₆ClNO₂, is a halogenated aromatic nitro compound.[1][2] Its structure, featuring a toluene backbone substituted with chlorine and a nitro group, dictates its reactivity and toxicological profile. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 5367-26-0.[2]

Understanding the physicochemical properties of a compound is the foundation of a robust safety assessment. These parameters influence its behavior under various laboratory conditions, from storage to reaction and disposal.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Pale yellow clear liquid or white/colorless to yellow powder/lump.[3][4] | [3][4] |

| Melting Point | 22-23 °C | [3][5] |

| Boiling Point | 251.9 °C at 760 mmHg | [3] |

| Flash Point | 106.2 °C | [3][4] |

| Density | 1.324 g/cm³ | [3] |

| Solubility | Insoluble in water. | |

| Vapor Pressure | 0.4 hPa @ 50 °C (for isomer 2-Chloro-6-nitrotoluene) | [6] |

The relatively low melting point indicates that this compound may be found as either a liquid or a low-melting solid at ambient laboratory temperatures.[3][5] Its high flash point suggests it is not highly flammable, but it is combustible and can emit toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas, under fire conditions.[1][7]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. This compound is classified as a substance with significant acute toxicity and irritant properties.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[2]

The "Danger" signal word and the H301 classification highlight the most critical hazard: acute oral toxicity.[2][4] This means that even small quantities ingested accidentally can cause serious harm or be fatal. The skin and eye irritation classifications, while less severe, are significant for routine handling and necessitate stringent personal protective equipment (PPE) protocols.[2]

Caption: GHS hazards and their corresponding safety responses.

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are ingestion, inhalation, and skin or eye contact.

-

Ingestion: As established by its GHS classification, ingestion is the most critical route of exposure. Accidental ingestion can lead to severe toxicity. The precautionary statement P270 (Do not eat, drink or smoke when using this product) is a critical directive to prevent this.[5]

-

Skin Contact: The compound is a skin irritant.[2] Prolonged contact can cause redness and discomfort. More importantly, absorption through the skin is a potential route for systemic toxicity. Therefore, preventing skin contact is not just about avoiding local irritation but also about preventing the substance from entering the bloodstream.

-

Eye Contact: Direct contact causes serious eye irritation, potentially leading to pain, redness, and blurred vision.[8] Immediate and thorough rinsing is crucial to prevent lasting damage.

-

Inhalation: While the compound has a low vapor pressure, inhalation of aerosols, mists, or dust (if in solid form) may cause irritation to the mucous membranes and upper respiratory tract.[7][6]

Risk Management: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk management, prioritizing engineering and administrative controls over sole reliance on PPE, is essential. This is known as the hierarchy of controls.

Engineering and Administrative Controls

The primary objective of engineering controls is to isolate personnel from the hazard.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area.[5] For procedures that could generate aerosols or dust, a certified chemical fume hood is mandatory.

-

Designated Areas: Establish designated areas for the storage and handling of this chemical. These areas should be clearly marked with appropriate hazard signage.

-

Administrative Controls: Implement Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on these SOPs and understand the specific hazards. Prohibit eating, drinking, and smoking in all laboratory areas.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves.[7] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for breakthrough time and permeation rate. Gloves should be inspected before use and replaced immediately if contaminated or damaged.

-

Lab Coat: A standard lab coat is required. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be used.[5]

-

-

Respiratory Protection: Respiratory protection is generally not required when handling small quantities in a functional chemical fume hood. However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]

Safe Handling, Storage, and Disposal Protocols

Protocol for Safe Handling

-

Preparation: Before starting work, ensure a chemical fume hood is operational, all necessary PPE is available and in good condition, and the location of the nearest safety shower and eyewash station is known.

-

Weighing/Transfer: Conduct all transfers and weighing of the compound within a fume hood or other ventilated enclosure.

-

Housekeeping: Maintain good housekeeping to minimize the risk of accidental contact. Clean work surfaces thoroughly after each use.

-

Contamination: Avoid contact with skin and eyes.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6]

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5]

Caption: A generalized workflow for the safe handling of hazardous chemicals.

Conditions for Safe Storage

Proper storage is critical to prevent degradation, reaction, and accidental release.

-

Store containers in a dry, cool, and well-ventilated place.[5]

-

Keep containers tightly closed to prevent leakage.[5]

-

Store locked up in a designated and restricted-access area.[5]

-

Store separately from incompatible materials such as strong oxidizing agents and strong bases.[6] The compound is also noted as being potentially air-sensitive and should be stored under an inert gas atmosphere.[4][9]

Waste Disposal

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

-

Dispose of contents and containers in accordance with all local, regional, and national regulations.[5]

-

Do not dispose of this chemical into the sewer system or the environment.[8]

-

Use a licensed professional waste disposal service to manage chemical waste.

Emergency Procedures

First-Aid Measures

Immediate action is critical in the event of an exposure.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water.[5] Do not induce vomiting.

-

If on Skin: Immediately wash with plenty of soap and water.[6] Remove contaminated clothing.[5] If skin irritation occurs, get medical advice.[5]

-

If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, seek medical attention.[4]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[6]

Spill Response

-

Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[7]

-

Large Spills: Evacuate the area immediately. Isolate the spill area for at least 50 meters (150 feet) in all directions.[1] Contact emergency services and a hazardous materials response team.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or foam.[7]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]

-

Specific Hazards: The compound is not highly flammable but will burn.[1] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and hydrogen chloride.[6][10]

-

Protective Equipment: Firefighters must wear full-body protective clothing and a self-contained breathing apparatus (SCBA).[1]

Conclusion

This compound is a valuable chemical intermediate that poses significant health hazards, primarily acute oral toxicity and irritation to the skin and eyes. For researchers, scientists, and drug development professionals, a risk-based approach to handling is not merely a regulatory requirement but a cornerstone of scientific responsibility. By understanding the causal links between the compound's properties and the required safety protocols—from engineering controls and PPE to emergency preparedness—laboratories can create a self-validating system of safety that protects personnel and ensures the integrity of their work.

References

- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | 5367-26-0 | TCI Deutschland GmbH [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Chloro-6-nitrotoluene(5367-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. aarti-industries.com [aarti-industries.com]

- 9. This compound | 5367-26-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

electrophilic substitution reactions of 3-Chloro-2-nitrotoluene

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-2-nitrotoluene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, understanding its reactivity is paramount for process development and molecular design.[1][2] This document delineates the theoretical underpinnings of the regioselectivity observed in these reactions, governed by the complex interplay of the directing effects of the methyl, nitro, and chloro substituents. We will move beyond mere prediction to explain the causality behind reaction outcomes and provide field-proven insights into potential synthetic protocols.

Introduction: The Molecular Landscape of this compound

This compound (IUPAC Name: 1-chloro-3-methyl-2-nitrobenzene) is a disubstituted toluene derivative featuring a highly electron-deficient aromatic ring.[3] The presence of a strongly deactivating nitro group, a weakly deactivating chloro group, and a weakly activating methyl group creates a challenging yet intriguing substrate for electrophilic aromatic substitution.[4][5] The inherent deactivation of the ring system necessitates forcing conditions for most EAS reactions, while the competing directing effects of the three substituents demand a nuanced analysis to predict product distribution.

This guide will dissect the electronic and steric factors that govern the reactivity of the C4, C5, and C6 positions—the only available sites for substitution. Our analysis will be grounded in the stability of the Wheland intermediate (sigma complex), which is the cornerstone for understanding regioselectivity in EAS reactions.[4][6]

Theoretical Framework: A Triad of Competing Directing Effects

To forecast the regiochemical outcome of electrophilic attack on this compound, we must first analyze the individual and collective influence of each substituent.

-

The Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M).[7][8] This withdrawal is most pronounced at the positions ortho (C1, C3) and para (C6) to the nitro group, making these sites significantly electron-deficient. Consequently, the nitro group is a strong meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4, C6).[7][9] However, its deactivating nature slows the rate of reaction at all positions.[5]

-

The Chloro Group (-Cl): Located at C3, the chlorine atom presents a classic case of conflicting electronic effects. It is electronegative and withdraws electron density via the inductive effect (-I), thus deactivating the ring relative to benzene.[10] However, its lone pairs can participate in resonance (+M), donating electron density to the ring. This resonance donation stabilizes the cationic sigma complex formed during attack at the ortho (C2, C4) and para (C6) positions.[8] Because the resonance effect on the transition state stability is dominant in determining regioselectivity, halogens are considered ortho, para-directors despite being deactivators.[10]

-

The Methyl Group (-CH₃): At C1, the methyl group is a weak activating group. It donates electron density through an inductive effect (+I) and hyperconjugation, stabilizing the carbocation intermediate.[6][11] As an activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Synthesis of Effects and Regiochemical Prediction

The net effect on each available position is a summation of these individual influences. The aromatic ring is significantly deactivated overall, meaning reactions will be sluggish.

-

Attack at C4: This position is para to the activating methyl group, ortho to the ortho, para-directing chloro group, and meta to the deactivating nitro group. Two of the three groups (methyl and chloro) direct an incoming electrophile to this position. Crucially, it is meta to the powerful nitro deactivator, making it less electronically disfavored than the other positions.

-

Attack at C5: This position is meta to the methyl group, meta to the chloro group, and para to the nitro group. The powerful deactivating resonance effect of the nitro group is maximized at this position. Electrophilic attack here is highly improbable.

-

Attack at C6: This position is ortho to the activating methyl group, para to the ortho, para-directing chloro group, and ortho to the deactivating nitro group. While the methyl and chloro groups direct to C6, the strong deactivating effect of the adjacent nitro group and potential steric hindrance from the C1-methyl group make this position less favorable than C4.

Caption: Directing influences on this compound.

Key Electrophilic Substitution Reactions and Protocols

The strong deactivation of the substrate ring dictates that forcing conditions are generally required to achieve reasonable conversion rates.

Halogenation (e.g., Chlorination)

The introduction of an additional halogen atom onto the ring requires a potent electrophile, generated with a Lewis acid catalyst.

Predicted Major Product: 1,4-Dichloro-3-methyl-2-nitrobenzene.

Causality of Protocol Choices:

-

Anhydrous Conditions: Lewis acids like FeCl₃ or AlCl₃ are extremely sensitive to moisture.

-

Lewis Acid Catalyst: The catalyst polarizes the Cl-Cl bond, creating a highly electrophilic "Cl⁺" species necessary to attack the deactivated ring.

-

Moderate Temperature: While heat is needed to overcome the activation energy, excessive temperatures can lead to side reactions and degradation.

Experimental Protocol: Chlorination

-

Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide scrubber) is charged with this compound (1.0 eq) and a suitable solvent like dichloromethane or neat.

-

Catalyst Addition: Anhydrous iron(III) chloride (FeCl₃, 0.1 eq) is added to the flask under a nitrogen atmosphere.

-

Reaction: The mixture is stirred, and chlorine gas (Cl₂) is bubbled through the solution at a controlled rate. The reaction temperature is maintained at 40-50 °C.

-

Monitoring: The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a mixture of ice water and dilute hydrochloric acid to quench the catalyst.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 1,4-dichloro-3-methyl-2-nitrobenzene.

Caption: Generalized mechanism for the chlorination of this compound.

Nitration

Introducing a second nitro group is exceptionally challenging due to the presence of two strong electron-withdrawing groups. This reaction requires aggressive nitrating agents and elevated temperatures.

Predicted Major Product: 4,6-Dinitro-3-chloro-1-methylbenzene (tentative, as C4 and C6 are both activated and directed to by other groups, but also deactivated by the existing nitro group). The product distribution would be highly sensitive to conditions.

Causality of Protocol Choices:

-

Fuming Acids: A mixture of fuming nitric acid and concentrated sulfuric acid is required to generate a high concentration of the nitronium ion (NO₂⁺), the active electrophile. Standard concentrated acids are often insufficient for such a deactivated substrate.[12]

-

Elevated Temperature: Significant thermal energy is needed to overcome the high activation barrier for the reaction.

Experimental Protocol: Nitration

-

Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, place this compound (1.0 eq).

-

Acid Mixture: Prepare the nitrating mixture by carefully adding fuming nitric acid (e.g., 90%) to concentrated sulfuric acid (98%) in a separate, ice-cooled beaker.

-

Reaction: Cool the flask containing the substrate in an ice bath. Slowly add the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Heating: After the addition is complete, the reaction is slowly warmed to 80-90 °C and held for several hours.

-

Monitoring & Workup: The reaction is monitored by GC. Once complete, the mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a cold dilute sodium carbonate solution.

-

Purification: The crude dinitro product is dried and purified by recrystallization from a suitable solvent like ethanol.

Sulfonation

Sulfonation of this deactivated ring requires oleum (fuming sulfuric acid) to provide a sufficient concentration of the electrophile, SO₃.

Predicted Major Product: 5-Chloro-6-nitro-toluene-4-sulfonic acid.

Causality of Protocol Choices:

-

Oleum (Fuming H₂SO₄): Oleum is a solution of SO₃ in sulfuric acid. SO₃ is the actual electrophile and is present in much higher concentrations than in standard concentrated sulfuric acid, making it effective for deactivated systems.

-

Heat: As with nitration, thermal energy is required to drive the reaction forward.

Experimental Protocol: Sulfonation

-

Setup: Charge a flask with this compound (1.0 eq).

-

Reagent Addition: Slowly and carefully add fuming sulfuric acid (e.g., 20% SO₃, 3-4 eq) to the flask with stirring, maintaining the temperature below 30 °C with an ice bath.

-

Reaction: After addition, heat the mixture to 100-120 °C for 2-4 hours.

-

Workup: Cool the reaction mixture and pour it carefully onto crushed ice. The sulfonic acid product may precipitate or remain in solution. Salting out with sodium chloride may be necessary to precipitate the sodium sulfonate salt.

-

Isolation: The solid product is isolated by filtration, washed with a saturated brine solution, and dried.

Friedel-Crafts Alkylation and Acylation: A Case of Non-Reactivity

It is a foundational principle of EAS that Friedel-Crafts reactions fail on aromatic rings bearing strongly deactivating groups, such as a nitro group.[6][13][14] The electron density of the this compound ring is too low for it to act as a nucleophile and attack the carbocation (alkylation) or acylium ion (acylation) intermediates. Furthermore, the nitro group can complex with the Lewis acid catalyst, further deactivating the ring and poisoning the catalyst. Therefore, these reactions are not viable synthetic routes for this substrate.

Quantitative Data Summary

While specific yield data for this compound is not widely published, the following table provides expected outcomes based on reactions with analogous deactivated aromatic compounds.[12][15][16]

| Reaction | Electrophile | Conditions | Predicted Major Product Position | Expected Yield Range |

| Chlorination | Cl⁺ | FeCl₃, 40-50 °C | C4 | Moderate |

| Nitration | NO₂⁺ | Fuming HNO₃/H₂SO₄, 80-90 °C | C4 | Low to Moderate |

| Sulfonation | SO₃ | 20% Oleum, 100-120 °C | C4 | Moderate |

| Friedel-Crafts | R⁺ / RCO⁺ | AlCl₃ | N/A | Fails |

Conclusion for the Research Professional

The electrophilic substitution chemistry of this compound is dictated by the powerful deactivating character of the nitro and chloro substituents. Reactions require forcing conditions and are regioselectively governed by a consensus of directing effects, strongly favoring substitution at the C4 position. Halogenation and sulfonation represent viable synthetic transformations, while further nitration is challenging. Friedel-Crafts reactions are mechanistically precluded. This guide provides the theoretical foundation and practical starting points for scientists and drug development professionals aiming to utilize this versatile chemical intermediate.

References

- 1. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

- 2. DE638486C - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. This compound | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. savemyexams.com [savemyexams.com]

- 10. m.youtube.com [m.youtube.com]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to 3-Chloro-2-nitrotoluene: Unveiling Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-Chloro-2-nitrotoluene (CAS 5367-26-0), a valuable intermediate in the synthesis of dyes and other organic compounds.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of the molecule's structure and spectroscopic behavior.

Molecular Identity and Structure

This compound, with the IUPAC name 1-chloro-3-methyl-2-nitrobenzene, has the molecular formula C₇H₆ClNO₂.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl group. The relative positions of these substituents are critical to its chemical properties and are unambiguously confirmed by the spectroscopic methods detailed below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.65 | d | 1H | ~8.0 | Ar-H |

| ~7.45 | t | 1H | ~8.0 | Ar-H |

| ~7.25 | d | 1H | ~8.0 | Ar-H |

| 2.50 | s | 3H | - | -CH₃ |

Note: The presented data is representative and based on established principles of NMR spectroscopy. Actual values can be found on spectral databases such as SpectraBase.[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals. The singlet at approximately 2.50 ppm corresponds to the three equivalent protons of the methyl group. The aromatic region, between 7.25 and 7.65 ppm, displays signals for the three aromatic protons. The ortho and para positioning of the protons relative to the substituents on the ring leads to characteristic splitting patterns (doublets and a triplet), confirming the 1,2,3-substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Spectral width: 200 ppm

-

-

Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1.0 Hz.

¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C-NO₂ |

| ~135.0 | C-Cl |

| ~133.0 | C-CH₃ |

| ~132.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~20.0 | -CH₃ |

Note: The presented data is representative. For verified data, refer to spectral databases like SpectraBase.[1]

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in this compound. The carbons directly attached to the electron-withdrawing nitro and chloro groups are shifted downfield. The carbon of the methyl group appears upfield at approximately 20.0 ppm. The remaining signals in the aromatic region correspond to the substituted and unsubstituted aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) plates.

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

FTIR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1530 and ~1350 | Strong, Sharp | Asymmetric and symmetric N-O stretch (NO₂) |

| ~1100-1000 | Strong | C-Cl stretch |

| ~800-700 | Strong | C-H out-of-plane bending |

Note: The presented data is representative. For verified data, refer to spectral databases like SpectraBase.[1]

Interpretation of the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The strong, sharp peaks at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the 1100-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 Da using a quadrupole or time-of-flight (TOF) mass analyzer.

Mass Spectrometry Data Summary

| m/z | Relative Intensity (%) | Proposed Fragment |

| 171/173 | 100 / 33 | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M - NO]⁺ |

| 125 | Moderate | [M - NO₂]⁺ |

| 90 | High | [C₇H₆]⁺ |

| 89 | High | [C₇H₅]⁺ |

Note: The presented data is representative. For verified data, refer to spectral databases like SpectraBase.[1]

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 171. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak will be observed at m/z 173 with a relative intensity of about one-third of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da), leading to fragment ions at m/z 141 and 125, respectively. Subsequent fragmentation of the aromatic ring can lead to the formation of other characteristic ions.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the carbon-hydrogen framework and functional group identification to the molecular weight and fragmentation patterns. This guide serves as a foundational reference for the spectroscopic characterization of this important chemical intermediate.

References

reactivity of the chlorine atom in 3-Chloro-2-nitrotoluene

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 3-Chloro-2-nitrotoluene

Abstract

This compound (IUPAC Name: 1-chloro-3-methyl-2-nitrobenzene) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility is largely dictated by the reactivity of the chlorine atom, which is strategically positioned on the aromatic ring. This guide provides a comprehensive analysis of the factors governing the chlorine's reactivity, focusing on the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr) and its modern, metal-catalyzed alternatives. We will delve into the electronic and steric influences that modulate this reactivity and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.